GPR40 Activator 1

Beschreibung

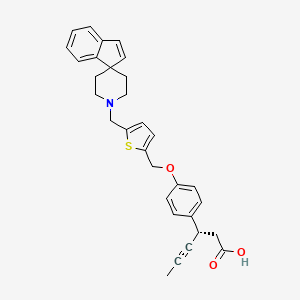

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S)-3-[4-[[5-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31NO3S/c1-2-5-25(20-30(33)34)23-8-10-26(11-9-23)35-22-28-13-12-27(36-28)21-32-18-16-31(17-19-32)15-14-24-6-3-4-7-29(24)31/h3-4,6-15,25H,16-22H2,1H3,(H,33,34)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVQUSMRABAJAR-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCC4(CC3)C=CC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCC4(CC3)C=CC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GPR40 Activator 1: A Deep Dive into the Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM). Its activation by endogenous long-chain fatty acids and synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. Furthermore, select activators, particularly ago-allosteric modulators (AgoPAMs), have been shown to stimulate the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine cells. This dual mechanism of action offers the potential for robust glycemic control with a reduced risk of hypoglycemia. This technical guide provides a comprehensive overview of the core mechanism of action of GPR40 activators, detailing the signaling pathways, presenting comparative quantitative data for key compounds, and outlining the experimental protocols used to elucidate their function.

Core Mechanism of Action: Signaling Pathways

The activation of GPR40 initiates a cascade of intracellular events that culminate in the potentiation of insulin and incretin secretion. The primary signaling pathway involves the Gαq subunit of the heterotrimeric G-protein, though some activators also engage the Gαs subunit, leading to divergent downstream effects.

The Canonical Gαq/11 Pathway

Upon binding of an agonist, GPR40 undergoes a conformational change that facilitates its coupling to the Gαq/11 protein.[1][2] This interaction catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the βγ dimer. The activated Gαq-GTP then stimulates phospholipase C (PLC).[1][3]

PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

-

IP3-Mediated Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol. This initial rise in intracellular calcium is a critical event in the potentiation of insulin secretion.

-

DAG-Mediated Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). Activated PKC phosphorylates various downstream targets involved in the machinery of insulin granule exocytosis.

The potentiation of GSIS by GPR40 activators is strictly glucose-dependent. The initial glucose-sensing pathway in pancreatic β-cells, involving glucose uptake and metabolism, leads to an increase in the ATP/ADP ratio and closure of ATP-sensitive potassium (KATP) channels. This results in membrane depolarization and the opening of voltage-gated calcium channels, causing an initial influx of extracellular Ca2+. The GPR40-mediated Ca2+ release from the ER amplifies this initial glucose-induced Ca2+ signal, leading to a more robust and sustained insulin secretion.

The Gαs Pathway and Incretin Secretion

While partial agonists of GPR40, such as Fasiglifam (TAK-875), primarily signal through the Gαq pathway, a class of molecules known as ago-allosteric modulators (AgoPAMs) or full agonists, like AM-1638, have been shown to also couple to the Gαs subunit.

Activation of the Gαs pathway leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels have two major consequences:

-

Potentiation of Insulin Secretion: In pancreatic β-cells, cAMP further enhances insulin exocytosis through the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).

-

Stimulation of Incretin Release: In enteroendocrine L-cells and K-cells of the gut, GPR40 activation, particularly through the Gαs/cAMP pathway, stimulates the secretion of the incretin hormones GLP-1 and GIP. These hormones then act on their respective receptors on pancreatic β-cells to further amplify glucose-dependent insulin secretion. This indirect mechanism contributes significantly to the overall glucose-lowering effect of GPR40 AgoPAMs.

Data Presentation: Comparative Efficacy and Affinity of GPR40 Activators

The following tables summarize key quantitative data for several well-characterized GPR40 activators, allowing for a direct comparison of their potency and binding affinities.

| Compound | Type | EC50 (Human GPR40) | Assay Type | Reference |

| Fasiglifam (TAK-875) | Partial Agonist | 14 nM | Calcium Mobilization | |

| Fasiglifam (TAK-875) | Partial Agonist | 72 nM | IP Production | |

| AMG 837 | Partial Agonist | 13.5 nM | Calcium Mobilization | |

| AMG 837 | Partial Agonist | 1.5 nM | [35S]-GTPγS Binding | |

| AMG 837 | Partial Agonist | 7.8 nM | Inositol Phosphate Accumulation | |

| AM-1638 | Full Agonist (AgoPAM) | 160 nM | Not Specified | |

| AM-1638 | Full Agonist (AgoPAM) | 2.8 nM | Calcium Mobilization | |

| AM-6226 | Full Agonist (AgoPAM) | 0.08 - 0.11 µM | Not Specified | |

| GW9508 | Agonist | 19 nM | Calcium Mobilization | |

| Linoleic Acid | Endogenous Ligand | 1-2 µM | Not Specified |

| Compound | Ki (Human GPR40) | Radioligand | Reference |

| Fasiglifam (TAK-875) | 38 nM | Not Specified | |

| LY2881835 | ~1 nM | [3H]-4 | |

| LY2922083 | ~1 nM | [3H]-4 | |

| LY2922470 | ~1 nM | [3H]-4 |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of GPR40 activators.

Calcium Mobilization Assay

This assay is a primary method for assessing the activation of Gq-coupled receptors like GPR40.

Objective: To measure the increase in intracellular calcium concentration in response to GPR40 agonist stimulation.

Materials:

-

Mammalian cells expressing recombinant human GPR40 (e.g., CHO, HEK293).

-

Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics.

-

Poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom assay plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Probenecid (anion transport inhibitor, optional but recommended for some cell lines).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

GPR40 agonist compounds.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the GPR40-expressing cells onto the assay plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in the assay buffer.

-

Aspirate the culture medium from the cell plate and add the loading buffer to each well.

-

Incubate the plate for 1 hour at 37°C in the dark.

-

-

Compound Plate Preparation: Prepare serial dilutions of the GPR40 agonist compounds in the assay buffer at a concentration that is 5-10 times the final desired concentration.

-

Assay Measurement:

-

Place the cell plate and the compound plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

-

Program the instrument to automatically add the agonist solution from the compound plate to the cell plate.

-

Immediately begin recording the fluorescence intensity over time (typically for 60-180 seconds) to capture the transient calcium response.

-

-

Data Analysis:

-

The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.

-

Normalize the data to the response of a maximal concentration of a reference agonist.

-

Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ability of GPR40 activators to potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.

Objective: To quantify insulin release from pancreatic islets or β-cell lines in response to GPR40 agonists at different glucose concentrations.

Materials:

-

Isolated pancreatic islets (e.g., from mouse or human) or a pancreatic β-cell line (e.g., MIN6, INS-1E).

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA).

-

Glucose solutions of varying concentrations (e.g., 2.8 mM for basal, 16.7 mM for stimulatory).

-

GPR40 agonist compounds.

-

Insulin ELISA kit.

Procedure:

-

Islet/Cell Preparation:

-

If using islets, isolate them using collagenase digestion and hand-pick islets of similar size.

-

If using cell lines, culture them to an appropriate confluency.

-

-

Pre-incubation (Starvation):

-

Wash the islets or cells with a low-glucose (e.g., 2.8 mM) KRB buffer.

-

Pre-incubate in the low-glucose KRB buffer for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.

-

-

Stimulation:

-

Prepare KRB buffer containing different glucose concentrations (e.g., 2.8 mM and 16.7 mM) with and without the GPR40 agonist at various concentrations.

-

Replace the pre-incubation buffer with the stimulation buffers.

-

Incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

-

Sample Collection: At the end of the incubation, collect the supernatant from each well.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Express insulin secretion as a fold-increase over the basal (low glucose) condition.

-

Plot the fold-increase in insulin secretion against the agonist concentration to determine the EC50 for the potentiation of GSIS.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled GPR40 activators by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the affinity of test compounds for the GPR40 receptor.

Materials:

-

Cell membranes prepared from cells overexpressing GPR40.

-

Radiolabeled GPR40 ligand (e.g., [3H]-TAK-875, [3H]-AM-1638).

-

Unlabeled GPR40 agonist compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Filtration apparatus.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

GPR40 Signaling Pathways

Caption: GPR40 signaling pathways in pancreatic β-cells and enteroendocrine cells.

Experimental Workflow for Calcium Mobilization Assay

Caption: Workflow for a typical GPR40 calcium mobilization assay.

Logical Relationship of GPR40 Activation to Physiological Effects

Caption: Logical flow from GPR40 activation to improved glycemic control.

References

GPR40 Activator 1 Signaling Pathway in Pancreatic β-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the G-protein coupled receptor 40 (GPR40) signaling pathway in pancreatic β-cells. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS). This document outlines the core signaling cascade, presents quantitative data on the potency of various activators, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Core Signaling Pathway

GPR40 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells.[1][2] Its activation by medium and long-chain free fatty acids (FFAs) triggers a signaling cascade that enhances the β-cell's response to elevated glucose levels, leading to increased insulin secretion.[1][2][3] This glucose-dependent mechanism of action makes GPR40 agonists an attractive therapeutic option, as they are less likely to cause hypoglycemia compared to other insulin secretagogues.

The primary signaling pathway initiated by GPR40 activation involves the Gq/11 family of G proteins. Upon ligand binding, GPR40 activates Gαq/11, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses to the endoplasmic reticulum (ER) and binds to its receptor (IP3R), leading to the release of stored calcium (Ca2+) into the cytoplasm. This initial Ca2+ release is further amplified by a process known as store-operated calcium entry (SOCE), which is mediated by the ER Ca2+ sensor STIM1 and the plasma membrane Ca2+ channel Orai1. The sustained increase in intracellular Ca2+ is a critical trigger for the exocytosis of insulin-containing granules.

Simultaneously, DAG activates protein kinase C (PKC) and protein kinase D (PKD1). Activated PKD1 is involved in the remodeling of the cortical actin cytoskeleton, a process necessary for the movement and fusion of insulin granules with the plasma membrane, particularly potentiating the second phase of insulin secretion.

While the Gq/11 pathway is considered the canonical signaling route for GPR40, some synthetic agonists have been shown to also engage Gs-coupled signaling, leading to the production of cyclic AMP (cAMP), or to signal through β-arrestin pathways. This ligand-biased signaling may contribute to the diverse pharmacological profiles of different GPR40 agonists.

Data Presentation: Potency of GPR40 Activators

The following tables summarize the potency of various natural and synthetic GPR40 activators in key in vitro assays. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Agonist Potency in Intracellular Calcium Mobilization Assays

| Compound | Cell Line | Assay Type | EC50 / pEC50 | Reference |

| GW9508 | HEK293 (hGPR40) | Ca2+ Mobilization | pEC50 = 7.32 ± 0.03 | |

| Linoleic Acid | HEK293 (hGPR40) | Ca2+ Mobilization | pEC50 = 5.65 ± 0.06 | |

| TAK-875 (Fasiglifam) | CHO (hGPR40) | FLIPR | EC50 = 0.014 µM | |

| AMG 837 | CHO (hGPR40) | Aequorin Ca2+ Flux | EC50 = 13.5 ± 0.8 nM | |

| CPL207280 | Cells with hGPR40 | Ca2+ Influx | EC50 = 80 nM | |

| Fasiglifam | Cells with hGPR40 | Ca2+ Influx | EC50 = 270 nM | |

| ZYDG2 | Cell-based | Ca2+ Mobilization | EC50 = 17 nM |

Table 2: Agonist Potency in Glucose-Stimulated Insulin Secretion (GSIS) Assays

| Compound | Cell Line / Islet Source | Glucose Condition | EC50 / pEC50 / Fold Increase | Reference |

| GW9508 | MIN6 Cells | 25 mM | pEC50 = 6.14 ± 0.03 (1.52-fold increase) | |

| AMG 837 | Mouse Islets | High Glucose | EC50 = 142 ± 20 nM | |

| CPL207280 | MIN6 Cells | High Glucose | 3.9-fold greater enhancement than Fasiglifam at 10 µM |

Table 3: Binding Affinity of GPR40 Ligands

| Compound | Radioligand | Cell/Membrane Source | Ki / Kd | Reference |

| TAK-875 (9a) | [3H]-labeled compound | hGPR40 | Ki = 0.038 µM | |

| [3H]-4 | - | hGPR40 | Kd = 4.2 nM | |

| C1-BODIPY-C12 | - | Sf9 cells (hGPR40) | Apparent Kd ≈ 3 µM |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to study the GPR40 signaling pathway.

Glucose-Stimulated Insulin Secretion (GSIS) Assay (Static Incubation)

Objective: To measure the amount of insulin secreted by pancreatic β-cells or islets in response to different glucose concentrations, with and without a GPR40 agonist.

Methodology:

-

Cell/Islet Culture: Pancreatic β-cell lines (e.g., MIN6) are cultured to ~80-90% confluency. Isolated islets are cultured overnight to allow recovery.

-

Pre-incubation: Cells or islets are washed and pre-incubated for 1-2 hours in a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.

-

Stimulation: The pre-incubation buffer is replaced with KRB buffer containing either low (basal) or high (stimulatory, e.g., 16.7 mM or 25 mM) glucose, with or without the test GPR40 agonist at various concentrations.

-

Incubation: The cells/islets are incubated for a defined period (e.g., 1 hour) at 37°C.

-

Sample Collection: The supernatant (containing secreted insulin) is collected.

-

Insulin Quantification: The concentration of insulin in the supernatant is measured using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay).

-

Data Analysis: Insulin secretion is typically normalized to the total protein content or DNA content of the cells/islets. Results are often expressed as fold-change over the basal secretion rate.

Intracellular Calcium ([Ca2+]i) Measurement

Objective: To measure changes in the concentration of free cytosolic calcium in response to GPR40 activation.

Methodology:

-

Cell Preparation: Pancreatic β-cells or dispersed islet cells are seeded on glass coverslips or in black-walled, clear-bottom 96-well plates.

-

Dye Loading: Cells are loaded with a ratiometric calcium indicator dye, most commonly Fura-2 AM (acetoxymethyl ester). The AM ester allows the dye to cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the active Fura-2 dye. Loading is typically performed for 30-60 minutes at room temperature or 37°C in a buffer solution.

-

Washing and De-esterification: After loading, cells are washed to remove extracellular dye and incubated for a further period (e.g., 20-30 minutes) to allow for complete de-esterification of the dye within the cells.

-

Measurement: The fluorescence of the dye is measured using a fluorescence microscope or a plate reader capable of alternating excitation wavelengths (typically 340 nm and 380 nm for Fura-2) and measuring emission at a single wavelength (~510 nm).

-

Stimulation: A baseline fluorescence reading is established before adding the GPR40 agonist. The change in fluorescence is then recorded over time.

-

Data Analysis: The ratio of the fluorescence emission at the two excitation wavelengths (340/380) is calculated. This ratio is directly proportional to the intracellular calcium concentration. Calibration can be performed using ionophores and solutions of known Ca2+ concentrations to convert the ratio to absolute [Ca2+]i values.

Inositol Monophosphate (IP1) Accumulation Assay

Objective: To measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a direct measure of Gq/11 pathway activation.

Methodology:

-

Cell Culture: Cells expressing GPR40 (e.g., transiently transfected COS-7 or stably transfected CHO cells) are seeded in a multi-well plate.

-

Stimulation: Cells are stimulated with the GPR40 agonist in the presence of lithium chloride (LiCl). LiCl inhibits the enzyme that degrades IP1, causing it to accumulate in the cell.

-

Cell Lysis: After the stimulation period, the cells are lysed to release the intracellular contents.

-

Detection: The amount of IP1 in the cell lysate is quantified using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology. In this assay, native IP1 produced by the cells competes with a labeled IP1 tracer for binding to a specific anti-IP1 antibody.

-

Data Analysis: The HTRF signal is inversely proportional to the concentration of IP1 in the sample. A standard curve is used to determine the concentration of IP1 in the cell lysates.

GPR40 siRNA Knockdown

Objective: To specifically reduce the expression of GPR40 to confirm that the observed cellular responses to agonists are indeed mediated by this receptor.

Methodology:

-

siRNA Design and Synthesis: Small interfering RNA (siRNA) molecules specifically targeting the mRNA of GPR40 are designed and synthesized. A non-targeting or scrambled siRNA is used as a negative control.

-

Transfection: Pancreatic β-cell lines (e.g., MIN6) are transfected with the GPR40-specific siRNA or control siRNA using a suitable transfection reagent.

-

Incubation: The cells are incubated for a period (typically 48-72 hours) to allow for the degradation of the target mRNA and subsequent reduction in protein expression.

-

Verification of Knockdown: The efficiency of GPR40 knockdown is verified at the mRNA level using quantitative real-time PCR (qRT-PCR) and/or at the protein level using Western blotting.

-

Functional Assays: The transfected cells are then used in functional assays (e.g., GSIS, [Ca2+]i measurement) to assess the impact of GPR40 knockdown on the response to agonists. A significant reduction in the agonist-induced effect in cells treated with GPR40 siRNA compared to control siRNA confirms the involvement of the receptor.

Mandatory Visualizations

GPR40 Signaling Pathway in Pancreatic β-Cells

Caption: Canonical GPR40 signaling pathway in pancreatic β-cells.

Experimental Workflow for GPR40 Agonist Characterization

References

- 1. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Ca2+ Dynamics of Isolated Mouse β-Cells and Islets: Implications for Mathematical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of GPR40 Activator Fasiglifam (TAK-875): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for the management of type 2 diabetes mellitus (T2DM).[1][2] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), leading to a glucose-dependent amplification of insulin secretion.[1][3] This glucose-sensitive mechanism of action presents a significant advantage over traditional insulin secretagogues, offering the potential for robust glycemic control with a reduced risk of hypoglycemia.[4] This technical guide provides an in-depth overview of the discovery and synthesis of a prominent GPR40 activator, Fasiglifam (TAK-875), a compound that reached phase III clinical trials.

Fasiglifam acts as a selective GPR40 agonist and has been characterized as an ago-allosteric modulator, meaning it can potentiate the effects of endogenous FFAs. Although its development was ultimately halted due to concerns of liver toxicity, the extensive research and clinical data gathered for Fasiglifam provide a valuable case study in the development of GPR40-targeted therapies.

GPR40 Signaling Pathway

Activation of GPR40 by an agonist like Fasiglifam initiates a signaling cascade primarily through the Gαq protein subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and the subsequent increase in cytosolic Ca2+ concentration is a key trigger for insulin granule exocytosis. Some GPR40 agonists have also been shown to signal through Gαs, leading to the production of cyclic AMP (cAMP), which can further enhance insulin secretion.

Discovery and Lead Optimization Workflow

The discovery of Fasiglifam and other GPR40 agonists typically follows a structured drug discovery workflow, beginning with high-throughput screening (HTS) to identify initial hit compounds. This is followed by a rigorous process of lead optimization to improve potency, selectivity, and pharmacokinetic properties.

Synthesis of Fasiglifam (TAK-875)

The chemical name for Fasiglifam is [(3S)-6-({2′,6′-dimethyl-4′-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid hemihydrate. The synthesis of this complex molecule involves a multi-step process, which can be conceptually broken down into the synthesis of key intermediates followed by their coupling. While the precise, industrial-scale synthesis is proprietary, a plausible route based on patent literature and analogous chemical transformations is outlined below.

The synthesis would logically involve the preparation of three key fragments:

-

A substituted biphenyl moiety.

-

A chiral 2,3-dihydrobenzofuran acetic acid derivative.

-

A sulfonylpropoxy side chain.

A likely synthetic strategy would involve a Suzuki coupling to form the biphenyl core, followed by etherification to attach the benzofuran portion, and subsequent functional group manipulations to introduce the acetic acid side chain.

Quantitative Data

The following tables summarize the in vitro potency and pharmacokinetic properties of Fasiglifam (TAK-875) and other representative GPR40 agonists.

Table 1: In Vitro Potency of GPR40 Agonists

| Compound | Target | Assay | EC50 (nM) | Ki (nM) | Reference |

| Fasiglifam (TAK-875) | Human GPR40 | IP Production (CHO cells) | 72 | 38 | |

| Human GPR40 | Calcium Flux (CHO cells) | 14 | - | ||

| Rat GPR40 | - | - | 140 | ||

| AMG 837 | Human GPR40 | Not specified | - | - | Data not available in snippets |

| GW9508 | Human GPR40 | Not specified | - | - | Data not available in snippets |

Table 2: Pharmacokinetic Properties of Fasiglifam (TAK-875) in Humans

| Parameter | Value | Condition | Reference |

| Terminal Elimination Half-life (t1/2) | 28.1 - 36.6 hours | Single oral dose in healthy volunteers | |

| Effect of High-Fat Meal | Cmax decreased by 40%, AUC decreased by 17% | Co-administration with a high-fat meal |

Experimental Protocols

Calcium Flux Assay

Objective: To measure the activation of GPR40 by test compounds through the quantification of intracellular calcium mobilization.

Principle: GPR40 activation through the Gαq pathway leads to an increase in intracellular calcium. This can be detected using calcium-sensitive fluorescent dyes.

Materials:

-

HEK293 cells stably expressing human GPR40.

-

Black, clear-bottom 96-well or 384-well microplates.

-

Calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Test compounds and reference agonist.

-

Fluorescence microplate reader (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed the GPR40-expressing HEK293 cells into the microplates at a predetermined density and incubate overnight to allow for cell attachment.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Addition: Prepare serial dilutions of the test compounds and reference agonist in assay buffer. Place the cell plate and the compound plate into the fluorescence microplate reader.

-

Fluorescence Measurement: Record a baseline fluorescence reading. The instrument then automatically adds the compounds to the cell plate, and the fluorescence signal is continuously recorded to capture the peak calcium response.

-

Data Analysis: Normalize the fluorescence signal and calculate the peak response for each compound concentration to determine the EC50 value.

Inositol Monophosphate (IP1) Accumulation Assay

Objective: To quantify GPR40 activation by measuring the accumulation of the downstream second messenger, IP1.

Principle: Activation of the Gq pathway leads to the production of IP3, which is rapidly metabolized to IP1. In the presence of lithium chloride (LiCl), which inhibits the degradation of IP1, its accumulation can be measured as a stable marker of Gq activation, often using HTRF technology.

Materials:

-

Cells expressing the GPR40 receptor.

-

IP-One HTRF assay kit (containing IP1 standard, anti-IP1 antibody-Cryptate, IP1-d2, stimulation buffer, and lysis buffer).

-

Test compounds and reference agonist.

-

HTRF-compatible microplate reader.

Procedure:

-

Cell Seeding: Plate cells in a suitable microplate and incubate.

-

Cell Stimulation: On the day of the assay, remove the culture medium and add stimulation buffer containing LiCl and the test compounds at various concentrations. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate) to the wells.

-

Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (e.g., 1 hour), protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader. The signal is inversely proportional to the concentration of IP1 in the sample.

-

Data Analysis: Generate a standard curve using the IP1 standards and calculate the IP1 concentration for each sample to determine the EC50 of the test compounds.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To assess the ability of a GPR40 agonist to potentiate glucose-stimulated insulin secretion from pancreatic islets.

Principle: Pancreatic β-cells secrete insulin in response to elevated glucose levels. GPR40 agonists are expected to enhance this secretion.

Materials:

-

Isolated pancreatic islets (e.g., from mice, rats, or human donors).

-

Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with different glucose concentrations (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM).

-

Test compounds and reference agonist.

-

Insulin ELISA kit.

Procedure:

-

Islet Preparation: After isolation, culture the islets overnight to allow for recovery.

-

Pre-incubation: Pre-incubate the islets in KRBB with low glucose for a defined period (e.g., 60 minutes) to establish a basal insulin secretion rate.

-

Stimulation: Transfer groups of islets to KRBB containing either low glucose or high glucose, with or without the test compound at various concentrations. Incubate for a specified time (e.g., 60 minutes) at 37°C.

-

Sample Collection: At the end of the incubation, collect the supernatant for insulin measurement.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.

-

Data Analysis: Normalize the insulin secretion to the islet number or DNA/protein content. Compare the insulin secretion in the presence of the test compound to the vehicle control at both low and high glucose concentrations to determine the potentiation of GSIS.

Conclusion

Fasiglifam (TAK-875) represents a significant milestone in the pursuit of GPR40 agonists for the treatment of type 2 diabetes. Its development journey has provided a wealth of knowledge regarding the therapeutic potential and challenges associated with targeting this receptor. The data and methodologies presented in this guide offer a comprehensive overview for researchers and drug development professionals working in the field of metabolic diseases. While the clinical development of Fasiglifam was discontinued, the insights gained continue to inform the design and development of next-generation GPR40 modulators with improved safety profiles. The ongoing exploration of GPR40 pharmacology holds promise for the future of diabetes therapy.

References

- 1. A computational and machine learning approach to identify GPR40-targeting agonists for neurodegenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New GPR40 agonists disclosed in Cascade Pharmaceuticals patent | BioWorld [bioworld.com]

- 4. Fasiglifam - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

An In-depth Technical Guide to the Role of GPR40 Activators in Glucose-Stimulated Insulin Secretion (GSIS)

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), and the role of its activators in potentiating glucose-stimulated insulin secretion (GSIS). The document details the underlying signaling mechanisms, presents quantitative data for key activators, and outlines detailed experimental protocols for studying GPR40 function.

Introduction: GPR40 as a Therapeutic Target

G protein-coupled receptor 40 (GPR40) is a cell surface receptor predominantly expressed in pancreatic β-cells.[1][2][3] Its endogenous ligands are medium- and long-chain free fatty acids (FFAs).[2][4] Upon activation, GPR40 potentiates insulin secretion in a strictly glucose-dependent manner. This glucose dependency is a highly attractive feature for a therapeutic target in type 2 diabetes, as it suggests a low risk of inducing hypoglycemia, a common side effect of other insulin secretagogues like sulfonylureas. Synthetic GPR40 agonists have been developed to harness this mechanism for glycemic control. This guide explores the molecular pathways and functional consequences of GPR40 activation.

Core Signaling Pathways

Activation of GPR40 by its agonists initiates a cascade of intracellular events that amplify the primary glucose-sensing pathway of the pancreatic β-cell. The primary mechanism involves the Gαq/11 signaling pathway, while some activators can also engage Gαs signaling, particularly in enteroendocrine cells.

Primary Gαq/11 Signaling Pathway

The canonical signaling pathway for GPR40 in pancreatic β-cells is mediated by the Gq family of G proteins (Gαq/11).

-

Receptor Activation: An agonist (e.g., a long-chain fatty acid or a synthetic activator) binds to GPR40.

-

G Protein Coupling: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gαq/11 protein.

-

PLC Activation: The activated Gαq/11-GTP complex dissociates and activates Phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization:

-

IP3-Mediated Release: IP3 binds to its receptor (IP3R1) on the endoplasmic reticulum (ER) membrane, triggering the release of stored Ca2+ into the cytoplasm. This initial release is a key step in augmenting intracellular calcium levels.

-

Store-Operated Calcium Entry (SOCE): The depletion of ER Ca2+ stores is sensed by STIM1, which then activates Orai1 channels on the plasma membrane, leading to an influx of extracellular Ca2+.

-

-

DAG-Mediated Amplification: DAG activates protein kinase C (PKC) and protein kinase D (PKD1). Activated PKD1 can promote the depolymerization of F-actin, which facilitates the movement and fusion of insulin granules with the plasma membrane.

-

Potentiation of Insulin Exocytosis: The combined increase in intracellular Ca2+ and the DAG-mediated signaling amplifies the exocytosis of insulin-containing granules, a process initially triggered by glucose metabolism and membrane depolarization.

References

- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]

GPR40 Activator 1: A Technical Guide to its Mechanism and Impact on GLP-1 Secretion

Abstract

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for type 2 diabetes mellitus (T2DM).[1] Activated by medium and long-chain free fatty acids, GPR40 is expressed in pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract, where it modulates insulin and incretin secretion, respectively.[2] Synthetic GPR40 agonists have been developed to harness these effects for glycemic control. These activators are broadly categorized into two classes: partial agonists, which primarily stimulate glucose-dependent insulin secretion (GSIS), and Ago-allosteric modulators (AgoPAMs) or full agonists, which robustly stimulate the secretion of both insulin and the incretin hormone glucagon-like peptide-1 (GLP-1).[3] This document provides a detailed technical overview of the mechanisms by which GPR40 activators, exemplified by a prototypical "GPR40 Activator 1," stimulate GLP-1 secretion. It includes quantitative data from various known agonists, detailed experimental protocols for assessing GLP-1 release, and visual diagrams of the core signaling pathways and experimental workflows.

Introduction to GPR40 and Its Activators

GPR40 is a G-protein coupled receptor (GPCR) that plays a crucial role in metabolic homeostasis. Its natural ligands are free fatty acids (FFAs), which, upon binding, trigger intracellular signaling cascades. In pancreatic β-cells, GPR40 activation potentiates insulin secretion in a glucose-dependent manner, a mechanism that reduces the risk of hypoglycemia associated with other secretagogues.

In the intestine, GPR40 is expressed on enteroendocrine L-cells, which are responsible for producing GLP-1. GLP-1 is a powerful incretin hormone that enhances insulin secretion, suppresses glucagon release, slows gastric emptying, and reduces appetite. The development of synthetic GPR40 agonists aims to leverage these dual effects on insulin and GLP-1 for the treatment of T2DM.

GPR40 agonists can be classified based on their signaling properties:

-

Partial Agonists (e.g., Fasiglifam/TAK-875, AMG 837): These compounds primarily couple to the Gαq signaling pathway. While effective at stimulating insulin secretion, their effect on GLP-1 secretion is often modest.

-

Ago-Allosteric Modulators (AgoPAMs) or Full Agonists (e.g., AM-1638, SCO-267, LY2881835): These molecules are capable of activating both Gαq and Gαs signaling pathways. This dual signaling capability leads to a more robust stimulation of GLP-1 secretion compared to partial agonists.

Mechanism of GPR40-Mediated GLP-1 Secretion

The stimulation of GLP-1 secretion from enteroendocrine L-cells by GPR40 activators is mediated by distinct intracellular signaling pathways. The specific pathway engaged depends on the class of the agonist.

Signaling Pathways

Activation of GPR40 by a full agonist or AgoPAM initiates a dual signaling cascade involving both Gαq and Gαs proteins, which act synergistically to promote GLP-1 release.

-

The Gαq Pathway: Upon agonist binding, GPR40 activates the Gαq protein subunit. This stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ is a primary trigger for the exocytosis of GLP-1-containing granules.

-

The Gαs Pathway: A key differentiator for AgoPAMs is their ability to also engage the Gαs protein subunit. Gαs activation stimulates adenylyl cyclase, leading to the production of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which further potentiates the GLP-1 secretion process, partly by enhancing the effects of the Ca2+ signal.

The combination of both Gq- and Gs-mediated signals results in a robust and synergistic stimulation of GLP-1 secretion.

Quantitative Data on GPR40 Activator Effects

The efficacy of GPR40 agonists varies significantly based on their classification (partial vs. AgoPAM/full agonist). The following tables summarize quantitative data from published studies on several well-characterized GPR40 activators.

Table 1: In Vitro Potency of Select GPR40 Agonists

| Compound | Class | Assay | Species | EC50 | Reference |

|---|---|---|---|---|---|

| BMS-986118 | Agonist | Not Specified | Not Specified | 0.07 µM | |

| LY2881835 | Agonist | Not Specified | Human | 7 nM | |

| SCO-267 | Allosteric Full Agonist | Gq Signaling | CHO Cells | - | |

| AP5 sodium | AgoPAM | IP1 Accumulation | Human | 0.8 nM | |

| GPR40 agonist 1 | Full Agonist | Not Specified | Human | 2 nM | |

| BI-2081 | Partial Agonist | Not Specified | Not Specified | 4 nM |

| AMG 837 | Partial Agonist | Calcium Flux | Not Specified | Potent | |

Table 2: In Vivo Effects of GPR40 Agonists on Plasma GLP-1

| Compound | Class | Dose | Animal Model | Change in Plasma GLP-1 | Reference |

|---|---|---|---|---|---|

| TAK-875 | Gq-only | 30 mg/kg | Lean Mice | 5.1 to 10.8 pmol/L | |

| MK-2305 | Gq-only | 30 mg/kg | Lean Mice | 5 to 12 pmol/L | |

| AM-1638 | Gq + Gs | 30 mg/kg | Lean Mice | 5 to 29 pmol/L | |

| AM-5262 | Gq + Gs | 30 mg/kg | Lean Mice | 5 to 29 pmol/L | |

| LY2881835 | Agonist | Not Specified | Not Specified | Significant Increase |

| GPR40 agonist 7 | Agonist | 0.58 mg/kg (ED50) | Not Specified | Significant Increase | |

Experimental Protocols

Assessing the effect of a GPR40 activator on GLP-1 secretion involves both in vitro and in vivo methodologies.

In Vitro GLP-1 Secretion Assay from Enteroendocrine Cells

This protocol describes a method for measuring GLP-1 release from a cultured murine enteroendocrine cell line, such as STC-1 or GLUTag cells.

Methodology:

-

Cell Culture: Culture STC-1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2. Seed cells in 12-well plates and grow to 80-90% confluence.

-

Preparation: On the day of the experiment, gently wash the cells twice with a pre-warmed buffer, such as Krebs-Ringer Bicarbonate Buffer (KRBH).

-

Pre-incubation: Add 500 µL of KRBH buffer to each well and pre-incubate the cells for 30 minutes at 37°C to establish a basal secretion rate.

-

Stimulation: Aspirate the pre-incubation buffer. Add 500 µL of KRBH buffer containing the desired concentration of "GPR40 Activator 1" (or vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for a defined period, typically ranging from 30 minutes to 2 hours, at 37°C.

-

Sample Collection: Carefully collect the supernatant (600 µL) from each well into a microcentrifuge tube. Immediately add a dipeptidyl peptidase-IV (DPP-IV) inhibitor and/or a broad-spectrum protease inhibitor like Phenylmethylsulfonyl fluoride (PMSF) to prevent GLP-1 degradation.

-

Sample Processing: Centrifuge the tubes at 850 x g for 5 minutes at 4°C to pellet any detached cells.

-

GLP-1 Measurement: Transfer the clarified supernatant to a new tube. Measure the concentration of active GLP-1 using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Normalization: After sample collection, lyse the remaining cells in the wells and determine the total protein concentration using a Bradford or BCA protein assay. Normalize the measured GLP-1 concentration to the total protein content for each well (e.g., pg GLP-1/mg protein).

In Vivo GLP-1 Secretion Assessment in Rodent Models

This protocol outlines the procedure for evaluating the effect of an orally administered GPR40 activator on plasma GLP-1 levels in mice.

Methodology:

-

Animal Model: Use appropriate rodent models, such as lean C57BL/6 mice or diet-induced obese (DIO) mice. GPR40 knockout mice should be used as a negative control to confirm target engagement.

-

Acclimation and Fasting: Acclimate animals to handling. Prior to the experiment, fast the animals overnight (approximately 16 hours) with free access to water.

-

Dosing: Prepare the "GPR40 Activator 1" in a suitable vehicle (e.g., 0.5% methylcellulose). Administer a single dose of the compound via oral gavage (e.g., 30 mg/kg). Administer vehicle to the control group.

-

Blood Sampling: At a specified time point post-dosing (e.g., 30 minutes), collect blood samples. Blood is typically collected from the tail vein or via cardiac puncture (as a terminal procedure) into tubes containing an anticoagulant (e.g., EDTA) and a DPP-IV inhibitor.

-

Plasma Preparation: Immediately place the blood tubes on ice. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.

-

GLP-1 Measurement: Carefully collect the plasma supernatant and store at -80°C until analysis. Measure the concentration of active or total GLP-1 using a validated ELISA kit.

-

Data Analysis: Compare the plasma GLP-1 concentrations between the vehicle-treated and GPR40 activator-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

GPR40 activators represent a promising class of therapeutics for type 2 diabetes, with a mechanism that enhances both insulin and GLP-1 secretion. The ability of AgoPAMs or full agonists to engage dual Gαq and Gαs signaling pathways is critical for achieving a robust increase in GLP-1 release. This dual action not only contributes to improved glycemic control but also offers potential benefits for weight management through the anorectic effects of GLP-1. The experimental protocols detailed herein provide a standardized framework for researchers to evaluate the efficacy of novel GPR40 activators like "GPR40 Activator 1" in stimulating GLP-1 secretion, facilitating the development of next-generation antidiabetic agents.

References

molecular binding site of GPR40 Activator 1 on FFAR1

An In-depth Technical Guide to the Molecular Binding Site of GPR40 Activators on FFAR1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular binding sites of activators on the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). It details the allosteric nature of agonist binding, key amino acid interactions, the resultant signaling pathways, and the experimental methodologies used to elucidate these interactions.

Introduction to FFAR1 (GPR40) and its Activators

Free Fatty Acid Receptor 1 (FFAR1) is a G protein-coupled receptor (GPCR) that is predominantly expressed in pancreatic β-cells and enteroendocrine cells.[1][2][3] It is activated by medium- and long-chain free fatty acids (FFAs), playing a crucial role in glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones like GLP-1 and GIP.[4][5] This has made FFAR1 an attractive therapeutic target for type 2 diabetes.

FFAR1 activators are broadly categorized into two main classes: partial agonists and full agonists, which are often referred to as ago-allosteric modulators (AgoPAMs). These classes of molecules bind to distinct allosteric sites on the receptor, leading to different downstream signaling profiles.

Allosteric Binding Sites of FFAR1 Activators

Structural and pharmacological studies have revealed the existence of multiple allosteric binding sites on FFAR1. The two most well-characterized sites are referred to as Site 1 (the interhelical site) and Site 2 (the extrahelical, lipid-facing site).

-

Site 1 (Interhelical Site): This site is located within a pocket formed by transmembrane (TM) helices 3, 4, and 5, and is capped by extracellular loop 2 (ECL2). It is the binding site for partial agonists, such as TAK-875. The binding of these agonists stabilizes an active-like conformation of the receptor, primarily leading to Gq-mediated signaling.

-

Site 2 (Extrahelical Site): This second allosteric site is situated in a lipid-exposed groove near TM4, TM5, and intracellular loop 2 (ICL2). This is the binding site for full agonists (AgoPAMs), like AP8 and Compound 1. Ligands binding to this site can induce both Gq and Gs signaling pathways. Notably, there is positive cooperativity between agonists binding at Site 1 and Site 2.

The existence of these distinct but allosterically coupled sites allows for a nuanced modulation of FFAR1 activity.

Key Amino Acid Residues in Activator Binding

Site-directed mutagenesis studies and X-ray crystallography have identified several key amino acid residues that are critical for the binding of activators to FFAR1.

Residues in Site 1 (Interhelical Site)

The binding of agonists to Site 1 is characterized by a crucial interaction between the carboxylate headgroup of the ligand and a cluster of positively charged residues.

-

Anchor Residues: Arg183 (on TM5), Asn244 (on TM6), and Arg258 (on TM7) form a polar pocket that anchors the carboxylate moiety of the agonist through ionic and hydrogen bonds.

-

Aromatic/Hydrophobic Interactions: Residues such as His86 (on TM2), Tyr91 (on TM2), and His137 (on TM3) contribute to the binding of synthetic agonists like GW9508 through aromatic and/or hydrophobic interactions. These interactions are thought to contribute to the higher potency of synthetic agonists compared to endogenous fatty acids.

Residues in Site 2 (Extrahelical Site)

The binding of full agonists to the extrahelical site involves interactions with residues in a lipid-rich region of the receptor. The stabilization of ICL2 in a helical conformation by the ligand is believed to be a key mechanism for the enhanced G protein activity observed with these compounds.

Quantitative Data on FFAR1 Activator Binding and Function

The following tables summarize key quantitative data for well-characterized FFAR1 activators.

Table 1: Binding Affinities of Selected FFAR1 Activators

| Activator | Receptor Species | Assay Type | Ki (nM) | Reference |

| TAK-875 | Human | Radioligand Binding | 37 | |

| AM-1638 | Human | Radioligand Binding | 2.5 |

Note: Data for "GPR40 Activator 1" is not available as it is a generic term. The table presents data for specific, published activators.

Table 2: Functional Potencies of Selected FFAR1 Activators

| Activator | Receptor Species | Functional Assay | EC50 (nM) | Signaling Pathway | Reference |

| TAK-875 | Human | IP1 Accumulation | 36 | Gq | |

| TAK-875 | Human | cAMP Production | >10,000 | Gs | |

| AM-1638 | Human | IP1 Accumulation | 32 | Gq | |

| AM-1638 | Human | cAMP Production | 18 | Gs | |

| GW9508 | Human | Intracellular Ca2+ | 17 | Gq | |

| Linoleic Acid | Human | Intracellular Ca2+ | 4,600 | Gq |

Signaling Pathways Activated by FFAR1

The activation of FFAR1 by agonists initiates intracellular signaling cascades that are crucial for its physiological effects. The specific pathway engaged can depend on the class of agonist bound to the receptor.

Gq Signaling Pathway

This is the canonical signaling pathway for FFAR1. Upon activation by both partial and full agonists, FFAR1 couples to the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.

Gs Signaling Pathway

Certain full agonists (AgoPAMs) that bind to the extrahelical site (Site 2) can induce FFAR1 to couple to the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels in enteroendocrine cells are a primary stimulus for the secretion of incretin hormones such as GLP-1. This dual Gq/Gs signaling capability of some agonists offers a potential therapeutic advantage by engaging the enteroinsular axis.

β-Arrestin Pathway

Like many GPCRs, FFAR1 can also signal through β-arrestin pathways. Some studies have shown that FFAR1 agonists can induce β-arrestin recruitment, suggesting a role for this pathway in the receptor's overall biological response.

Experimental Protocols

The elucidation of the binding and activation mechanisms of FFAR1 has relied on a combination of structural, biochemical, and cellular assays.

X-ray Crystallography

-

Objective: To determine the high-resolution three-dimensional structure of FFAR1 in complex with its ligands.

-

Methodology:

-

Protein Expression and Purification: Human FFAR1 is engineered for stability, often by introducing thermostabilizing mutations or creating fusion proteins (e.g., with T4 lysozyme). The modified receptor is then expressed in an insect cell system (e.g., Spodoptera frugiperda) and purified using affinity chromatography.

-

Complex Formation: The purified receptor is incubated with a high concentration of the agonist of interest (e.g., TAK-875, Compound 1).

-

Crystallization: The receptor-ligand complex is crystallized using techniques such as lipidic cubic phase (LCP) crystallization.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The resulting diffraction pattern is used to solve the electron density map and build an atomic model of the receptor-ligand complex.

-

Radioligand Binding Assays

-

Objective: To quantify the binding affinity (Kd or Ki) of ligands for FFAR1.

-

Methodology:

-

Membrane Preparation: Cells stably or transiently expressing FFAR1 are harvested and homogenized to prepare cell membranes containing the receptor.

-

Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]AM-1638) at various concentrations (for saturation binding) or with a fixed concentration of radioligand and varying concentrations of a competing unlabeled ligand (for competition binding).

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the Bmax (receptor density), Kd (dissociation constant of the radioligand), and Ki (inhibitory constant of the competitor).

-

Site-Directed Mutagenesis

-

Objective: To identify specific amino acid residues involved in ligand binding and receptor activation.

-

Methodology:

-

Mutation Design: Based on homology modeling or crystal structures, specific amino acid residues in the putative binding pocket are selected for mutation (e.g., to alanine or another amino acid).

-

Generation of Mutants: The mutations are introduced into the FFAR1 gene using PCR-based site-directed mutagenesis techniques.

-

Expression of Mutant Receptors: The mutated FFAR1 constructs are expressed in a suitable cell line (e.g., HEK293 cells).

-

Functional Characterization: The mutant receptors are then tested for their ability to bind ligands (using radioligand binding assays) and to signal in response to agonist stimulation (using functional assays like calcium flux or IP1 accumulation). A significant change in binding affinity or functional potency for a mutant receptor compared to the wild-type receptor indicates an important role for the mutated residue.

-

Functional Assays (IP1 Accumulation)

-

Objective: To measure the potency and efficacy of agonists in activating the Gq signaling pathway.

-

Methodology:

-

Cell Culture: Cells expressing FFAR1 are seeded in microplates.

-

Agonist Stimulation: The cells are stimulated with varying concentrations of the test agonist in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP1).

-

Cell Lysis and Detection: After incubation, the cells are lysed, and the concentration of accumulated IP1 is measured using a commercially available kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF).

-

Data Analysis: The dose-response data are fitted to a sigmoidal curve to determine the EC50 (potency) and Emax (efficacy) of the agonist.

-

Visualizations

Signaling Pathways

Caption: FFAR1 signaling pathways upon activation by partial and full agonists.

Experimental Workflow

Caption: Experimental workflow for identifying and characterizing FFAR1 agonist binding sites.

References

- 1. physoc.org [physoc.org]

- 2. scbt.com [scbt.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of GPR40 Activator 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of GPR40 Activator 1, a selective agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document details the key in vitro assays used to characterize the potency, efficacy, and mechanism of action of this compound, presenting quantitative data in a clear, comparative format. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate a deeper understanding and replication of these methodologies.

Core Data Presentation

The in vitro activity of GPR40 Activator 1 has been characterized through a series of functional and binding assays. The following tables summarize the key quantitative data, highlighting its potency and efficacy in modulating the distinct signaling pathways coupled to GPR40.

Table 1: Receptor Binding Affinity of GPR40 Activator 1

| Radioligand | Cell Line | GPR40 Activator 1 Ki (nM) |

| [3H]AM-1638 | CHO-K1 (human GPR40) | 25 |

| [3H]L358 | CHO-K1 (human GPR40) | 30 |

Table 2: Functional Potency and Efficacy of GPR40 Activator 1

| Assay | Cell Line/System | GPR40 Activator 1 EC50 (nM) | Max Response (% of Control) |

| Inositol Phosphate (IP) Accumulation | COS-7 (human GPR40) | 1120 | 150% (of GW9508) |

| cAMP Accumulation | COS-7 (human GPR40) | 160 | 100% (agonist-dependent) |

| Calcium Mobilization | HEK293 (human GPR40) | 17 | Not Reported |

| Glucose-Stimulated Insulin Secretion (GSIS) | Isolated Mouse Islets | 41 | Not Reported |

Signaling Pathways and Mechanism of Action

GPR40 is a unique G-protein coupled receptor that can signal through multiple pathways, primarily the Gαq and Gαs proteins. The activation of these pathways is often ligand-dependent, a phenomenon known as biased agonism. GPR40 Activator 1 demonstrates dual agonism, potently activating both signaling cascades.

Gαq Signaling Pathway

Activation of the Gαq pathway by GPR40 Activator 1 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key signal for insulin secretion in pancreatic β-cells.[1][4]

Gαs Signaling Pathway

Certain GPR40 agonists, including GPR40 Activator 1, can also activate the Gαs pathway. This leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels are associated with the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine cells.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize GPR40 Activator 1.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of GPR40 Activator 1 to the GPR40 receptor.

Protocol:

-

Membrane Preparation:

-

Culture CHO-K1 cells stably expressing human GPR40.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add cell membranes, a fixed concentration of radioligand (e.g., [3H]AM-1638), and varying concentrations of GPR40 Activator 1.

-

Incubate the plate with gentle agitation to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the GPR40 Activator 1 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Inositol Phosphate (IP) Accumulation Assay

This assay measures the functional activity of GPR40 Activator 1 through the Gαq pathway by quantifying the accumulation of inositol phosphates.

Protocol:

-

Cell Culture and Labeling:

-

Seed COS-7 cells transiently transfected with human GPR40 into 96-well plates.

-

Incubate the cells with myo-[3H]inositol to label the cellular phosphoinositide pools.

-

-

Assay Procedure:

-

Wash the cells and pre-incubate with a buffer containing LiCl to inhibit inositol monophosphatase.

-

Add varying concentrations of GPR40 Activator 1 and incubate.

-

Lyse the cells with formic acid.

-

-

Detection:

-

Transfer the cell lysate to a plate containing YSi poly-d-lysine coated beads to capture the [3H]inositol phosphates.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [3H]inositol phosphate accumulation against the logarithm of the GPR40 Activator 1 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

cAMP Accumulation Assay

This assay quantifies the functional activity of GPR40 Activator 1 through the Gαs pathway by measuring the production of cyclic AMP.

Protocol:

-

Cell Culture:

-

Plate COS-7 cells transiently transfected with human GPR40 in 96-well plates.

-

-

Assay Procedure:

-

Wash the cells and pre-incubate with a buffer containing a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent cAMP degradation.

-

Add varying concentrations of GPR40 Activator 1 and incubate.

-

-

Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signal to cAMP concentrations.

-

Plot the cAMP concentration against the logarithm of the GPR40 Activator 1 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR40 activation.

References

Preclinical Efficacy of GPR40 Activation in Diabetic Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical efficacy of G protein-coupled receptor 40 (GPR40) activation in various diabetic models. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a compelling therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][2] This document summarizes key quantitative data from preclinical studies of representative GPR40 activators, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: GPR40 Signaling

GPR40 is predominantly expressed in pancreatic β-cells and is activated by medium and long-chain free fatty acids.[1] Synthetic agonists targeting GPR40 have been developed to enhance insulin secretion in a glucose-dependent manner, which minimizes the risk of hypoglycemia compared to traditional insulin secretagogues like sulfonylureas.[3][4] The primary signaling pathway involves the coupling of GPR40 to the Gαq/11 protein subunit, which in turn activates phospholipase C (PLC). PLC activation leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, increasing intracellular calcium concentrations and thereby augmenting insulin granule exocytosis.

Quantitative Preclinical Efficacy Data

The following tables summarize the in vitro potency and in vivo efficacy of three well-characterized GPR40 activators: TAK-875, LY2881835, and AMG 837, which are used here as representative examples for "GPR40 Activator 1".

Table 1: In Vitro Potency of Representative GPR40 Activators

| Compound | Assay | Cell Line/System | Species | EC50 | Reference |

| TAK-875 | Calcium Flux | CHO cells expressing hGPR40 | Human | 72 nM | |

| LY2881835 | β-Arrestin Recruitment | CHO-K1 cells expressing hGPR40 | Human | 29 nM | |

| AMG 837 | Calcium Flux | CHO cells expressing hGPR40 | Human | Potent Partial Agonist | |

| AMG 837 | Insulin Secretion | Isolated Mouse Islets | Mouse | 142 ± 20 nM |

Table 2: In Vivo Efficacy in Oral Glucose Tolerance Tests (OGTT)

| Compound | Diabetic Model | Species | Dose | Effect on Glucose AUC | Effect on Insulin Secretion | Reference |

| TAK-875 | Wistar Fatty Rats | Rat | 0.3-3 mg/kg (oral) | Dose-dependent reduction | Augmented | |

| TAK-875 | Zucker Diabetic Fatty (ZDF) Rats | Rat | 10 mg/kg (oral) | Significant decrease in fasting glucose | Augmented | |

| LY2881835 | Diet-Induced Obese (DIO) Mice | Mouse | 10 mg/kg (oral) | Significant reduction on Day 1 and 15 | Not specified | |

| LY2881835 | Zucker fa/fa Rats | Rat | Not specified | Normalization of blood glucose | Not specified | |

| LY2881835 | STZ-treated DIO Mice | Mouse | Not specified | Significant reduction on Day 1, 7, and 14 | Not specified | |

| AMG 837 | Zucker Fatty Rats | Rat | Not specified | Lowered glucose excursions | Increased | |

| AMG 837 | Normal Sprague-Dawley Rats | Rat | Not specified | Lowered glucose excursions | Increased |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are representative protocols for key experiments used to evaluate GPR40 activators.

In Vitro Calcium Flux Assay

This assay measures the ability of a GPR40 activator to induce an increase in intracellular calcium, a key downstream event in the GPR40 signaling pathway.

Objective: To determine the potency (EC50) of a GPR40 activator in stimulating calcium mobilization in cells expressing the receptor.

Materials:

-

CHO-K1 or HEK293 cells stably expressing human GPR40.

-

Cell culture medium (e.g., DMEM/F-12).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).

-

Pluronic F-127.

-

Probenecid (to prevent dye leakage).

-

Test compounds (GPR40 activator) at various concentrations.

-

Positive control (e.g., a known GPR40 agonist or ionomycin).

-

A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed the GPR40-expressing cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to form a confluent monolayer.

-

Dye Loading: Prepare a dye loading solution containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM), Pluronic F-127, and probenecid in assay buffer.

-

Remove the culture medium from the cell plate and add the dye loading solution to each well.

-

Incubate the plate at 37°C for 60-90 minutes in the dark to allow for dye uptake.

-

Compound Preparation: Prepare serial dilutions of the GPR40 activator in assay buffer in a separate compound plate.

-

Fluorescence Measurement: Place both the cell and compound plates into the fluorescence plate reader.

-

Record a baseline fluorescence reading for a short period (e.g., 10-30 seconds).

-

The instrument then automatically adds the test compound from the compound plate to the cell plate.

-

Immediately begin kinetic measurement of fluorescence intensity for 3-5 minutes to capture the calcium flux.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. The EC50 value is calculated by plotting the peak fluorescence response against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Islets

This ex vivo assay directly measures the primary therapeutic effect of a GPR40 activator – the potentiation of insulin secretion in the presence of high glucose.

Objective: To assess the effect of a GPR40 activator on insulin secretion from pancreatic islets at basal and stimulatory glucose concentrations.

Materials:

-

Isolated pancreatic islets from mice or rats.

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA, containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.

-

Test compounds (GPR40 activator) at various concentrations.

-

Positive control (e.g., a known insulin secretagogue).

-

Insulin ELISA kit.

Procedure:

-

Islet Isolation: Isolate pancreatic islets from rodents using collagenase digestion followed by density gradient centrifugation.

-

Islet Pre-incubation: Pre-incubate the isolated islets in KRB buffer with low glucose for 60 minutes at 37°C to allow them to equilibrate and establish a basal insulin secretion rate.

-

Static Incubation:

-

Transfer groups of size-matched islets (e.g., 5-10 islets per replicate) into tubes.

-

Incubate the islets for 60 minutes at 37°C in KRB buffer with:

-

Low glucose (basal condition).

-

High glucose (stimulatory condition).

-

High glucose plus the GPR40 activator at various concentrations.

-

-

-

Sample Collection: At the end of the incubation period, collect the supernatant from each tube. The supernatant contains the secreted insulin.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Express the results as the amount of insulin secreted (e.g., ng/islet/hour). Compare the insulin secretion in the presence of the activator to the high glucose control to determine the fold-increase in GSIS.

Oral Glucose Tolerance Test (OGTT) in a Diabetic Rodent Model

The OGTT is a standard in vivo method to evaluate the effect of an anti-diabetic agent on glucose disposal and insulin secretion in a whole-animal system.

Objective: To determine the efficacy of a GPR40 activator in improving glucose tolerance in a diabetic or insulin-resistant animal model.

Materials:

-

Diabetic rodent model (e.g., Zucker diabetic fatty rats, diet-induced obese mice).

-

Test compound (GPR40 activator) formulated for oral administration.

-

Vehicle control.

-

Glucose solution for oral gavage (e.g., 2 g/kg body weight).

-

Blood glucose meter and test strips.

-

Blood collection supplies (e.g., micro-capillary tubes).

Procedure:

-

Animal Acclimation and Fasting: Acclimate the animals to handling. Fast the animals overnight (e.g., 16 hours) with free access to water.